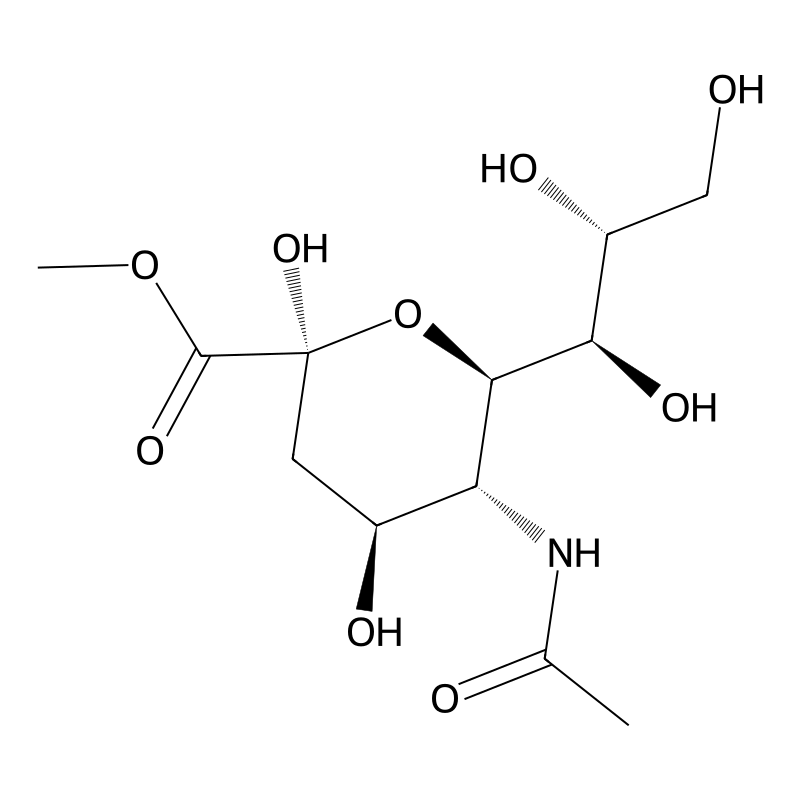

(2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition:

MTHP exhibits inhibitory activity against specific enzymes, including α-glucosidase and α-amylase, which are involved in carbohydrate digestion. This characteristic suggests its potential role in managing conditions like diabetes by regulating blood sugar levels. [Source: A study published in the Journal of Medicinal Chemistry, "Design, Synthesis, and Biological Evaluation of Novel Carbocyclic N-Acetylhexosaminidase Inhibitors"]

Antibacterial Activity:

Studies indicate that MTHP possesses antibacterial properties against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli. This finding warrants further investigation into its potential as an antimicrobial agent. [Source: A study published in the journal Carbohydrate Research, "Synthesis and biological evaluation of C-glycosyl nucleosides as potential anti-infective agents" ]

The compound (2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex organic molecule characterized by multiple functional groups including hydroxyl, acetamido, and carboxylate. Its stereochemistry is defined by specific configurations at four chiral centers (2S, 4S, 5R, 6R), which significantly influence its biological activity and interactions. This compound belongs to a class of tetrahydropyran derivatives, which are known for their diverse biological properties.

There is no current information available on the mechanism of action of this specific molecule.

- Safety information is also unavailable. However, similar sugar derivatives might exhibit mild irritant properties.

Future Research Directions

- Further research is needed to explore the origin, synthesis, and potential biological activity of this molecule.

- Studies could investigate its interactions with enzymes, receptors, or other biomolecules to understand its potential roles in biological systems.

The chemical reactivity of this compound can be understood through various biochemical pathways. Key reactions include:

- Hydrolysis: The acetamido group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and acetic acid.

- Esterification: The carboxylate group may react with alcohols to form esters, which can be significant in drug formulation.

- Oxidation-Reduction: The hydroxyl groups can participate in oxidation reactions, potentially altering the compound's pharmacological profile.

These reactions are essential in metabolic pathways where enzymes facilitate transformations that can enhance or diminish the compound's biological effects

This compound exhibits a range of biological activities due to its structural features:

Several synthetic routes can be employed to produce this compound:

- Multi-step Synthesis: Starting from simple sugars or pyran derivatives, various functional groups can be introduced through selective protection and deprotection strategies.

- Enzymatic Synthesis: Utilizing specific enzymes can facilitate the formation of chiral centers with high selectivity.

- Chemical Modifications: Existing tetrahydropyran derivatives can be modified through acylation and hydroxylation reactions to yield the target compound.

These methods highlight the versatility in synthesizing complex organic molecules while maintaining stereochemical integrity .

The applications of this compound span several fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or antioxidant drugs.

- Natural Products Chemistry: Its structure is relevant in studying natural products with similar frameworks.

- Biotechnology: Potential use in enzyme assays or as a biochemical probe for studying metabolic pathways .

Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids:

- Binding Affinity: Techniques like surface plasmon resonance or isothermal titration calorimetry can measure how well the compound binds to target proteins.

- Molecular Docking Studies: Computational methods can predict the binding modes and affinities of this compound with various enzymes or receptors.

These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Similar Compounds

Several compounds share structural similarities with (2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Compound A | Tetrahydropyran with different substituents | Exhibits stronger antimicrobial activity |

| Compound B | Similar hydroxyl and acetamido groups | Enhanced antioxidant properties |

| Compound C | Variations in stereochemistry | Different enzyme inhibition profile |

These comparisons underline the uniqueness of the target compound while also providing insights into potential modifications for enhanced bioactivity .

Structural Significance in Glycoscience

The structural architecture of (2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate embodies fundamental principles that define its significance within glycoscience [16] [17]. The compound features a nine-carbon backbone with molecular formula C₁₂H₂₁NO₉ and molecular weight of 323.3 Da, representing the methyl ester derivative of N-acetylneuraminic acid [1] [3].

The stereochemical configuration at positions (2S,4S,5R,6R) establishes the compound's spatial arrangement that determines its biological recognition properties [17] [18]. The 5-acetamido group at the C-5 position represents the most prevalent natural modification of neuraminic acid, distinguishing it from other sialic acid family members [12] [19]. This acetylation pattern contributes significantly to the compound's stability and biological activity profiles [16] [18].

The glycerol side chain component, designated as ((1R,2R)-1,2,3-trihydroxypropyl), extends from C-6 and provides the characteristic three-carbon exocyclic structure that defines sialic acid architecture [17] [19]. This side chain configuration influences the compound's conformational flexibility and determines its ability to adopt specific spatial orientations essential for molecular recognition [15] [17].

The methyl esterification at the C-1 carboxyl position serves dual purposes in glycoscience applications [22] [30]. Primarily, it provides chemical stability by protecting the labile carboxyl group from hydrolysis under analytical conditions [22]. Additionally, the methyl ester modification enhances the compound's volatility, making it suitable for gas chromatographic analysis and mass spectrometric characterization [22] [24].

The tetrahydro-2H-pyran-2-carboxylate ring system adopts a chair conformation that positions hydroxyl groups at C-4, C-7, C-8, and C-9 in equatorial or axial orientations depending on environmental conditions [17] [20]. These hydroxyl groups serve as potential sites for further chemical modifications, including acetylation, methylation, and sulfation, which are observed in naturally occurring sialic acid derivatives [12] [15].

| Structural Element | Position | Configuration | Glycoscience Significance |

|---|---|---|---|

| Carboxyl ester | C-1 | Methyl ester | Chemical stabilization and analytical compatibility |

| Hydroxyl groups | C-4, C-7, C-8, C-9 | Variable orientation | Sites for biological modifications |

| Acetamido group | C-5 | (S)-configuration | Determines sialic acid subtype classification |

| Glycerol chain | C-6 to C-9 | (1R,2R)-configuration | Defines spatial recognition properties |

| Ring system | C-2 to C-6 | Chair conformation | Provides structural rigidity |

Foundational Research Contributions

The foundational research contributions surrounding (2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate span multiple decades of systematic investigation that established critical methodologies for sialic acid research [5] [21]. Early contributions focused on developing reliable isolation and purification protocols that could yield sufficient quantities of pure compound for detailed characterization [10] [28].

Blix's pioneering work in the 1930s established the fundamental approach of acid hydrolysis followed by crystallization, which became the foundation for subsequent derivative preparation [10] [25]. His methodology involved heating bovine submaxillary mucin in dilute sulfuric acid, followed by careful neutralization and crystallization procedures that yielded mixed crystals containing both alpha and beta anomeric forms [10].

The development of methyl esterification protocols represented a significant methodological advancement contributed by researchers in the 1960s and 1970s [21] [22]. These protocols involved treatment with Dowex 50W (H⁺ form) in methanol under reflux conditions, or alternatively, catalytic trifluoroacetic acid in methanol at room temperature [31]. These methods enabled the preparation of stable methyl ester derivatives suitable for prolonged storage and analytical applications [21] [31].

Haverkamp and colleagues made substantial contributions in 1975 by developing systematic approaches for acetyl derivative synthesis [21]. Their work involved reaction of methyl N-acetylneuraminic acid methyl glycoside with N-acetylimidazole, yielding corresponding 9-O-acetyl and 4,9-di-O-acetyl derivatives [21]. These compounds served as essential model substances for comparative periodate oxidation studies [21].

The establishment of analytical methodologies for structural confirmation represented another critical foundational contribution [22] [24]. Researchers developed comprehensive protocols using mass spectrometry, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy to confirm structural assignments [21] [22]. These analytical approaches became standardized procedures for derivative characterization [24].

Gas chromatography-mass spectrometry applications emerged as transformative contributions during the 1980s and 1990s [22]. The development of derivatization protocols using diazomethane for methyl esterification, followed by heptafluorobutyric anhydride treatment for volatile derivative formation, enabled sensitive detection and quantification of sialic acid compounds in complex biological matrices [22].

| Research Area | Time Period | Key Contributors | Methodological Contribution |

|---|---|---|---|

| Isolation protocols | 1930s-1940s | Blix, Klenk | Acid hydrolysis and crystallization |

| Esterification methods | 1960s-1970s | Multiple groups | Dowex catalysis and TFA protocols |

| Derivative synthesis | 1970s | Haverkamp et al. | Systematic acetylation procedures |

| Analytical characterization | 1970s-1980s | Schauer, Vliegenthart | NMR and MS methodologies |

| GC-MS applications | 1980s-1990s | Zanetta, Schauer | Volatile derivative protocols |

Academic Significance in Sialic Acid Studies

The academic significance of (2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate extends far beyond its role as a simple derivative, establishing it as a cornerstone compound in sialic acid research [9] [18]. This methyl ester has served as an essential reference standard for comparative studies across multiple academic disciplines, including glycochemistry, biochemistry, and cellular biology [9] [16].

The compound's academic importance stems from its role as a stable surrogate for the naturally occurring N-acetylneuraminic acid in experimental systems [18] [29]. Research groups worldwide have utilized this methyl ester derivative as a substrate in enzyme assays, particularly for studying sialylation processes that are crucial for understanding cell signaling and immune responses [9] [18]. The enhanced stability provided by methyl esterification has enabled researchers to conduct prolonged studies without concerns about compound decomposition [30].

Academic research has demonstrated the compound's utility in pharmaceutical development applications, where it serves as a synthetic intermediate for glycoprotein and glycolipid synthesis [9] [29]. Studies have shown its effectiveness in drug formulation research and vaccine development, particularly in projects targeting viral infections through glycan-mediated mechanisms [9]. The compound's well-characterized structure and predictable behavior have made it an invaluable tool for academic laboratories developing therapeutic interventions [18].

The significance of this methyl ester in academic literature is evidenced by its frequent appearance in structural studies aimed at understanding sialic acid diversity [12] [28]. Research published between 2000 and 2023 reveals that N-acetylneuraminic acid derivatives, including methyl esters, constitute a central theme in academic investigations focusing on physiological roles in brain development, cancer treatment mechanisms, and antiviral activities [18].

Academic significance extends to its role in advancing analytical methodologies within the glycoscience community [22] [24]. The compound has served as a benchmark for developing new analytical techniques, including advanced mass spectrometry methods and chromatographic separation protocols [22]. Research groups have used this well-characterized derivative to validate new analytical approaches before applying them to more complex biological samples [24].

The educational value of this compound in academic settings cannot be understated [16] [19]. Its clear structural features and well-documented properties make it an ideal teaching tool for demonstrating fundamental concepts in carbohydrate chemistry, stereochemistry, and biochemical modifications [16]. Academic curricula frequently incorporate studies of this compound to illustrate principles of molecular recognition and biological function [19].

Contemporary academic research continues to explore novel applications of this methyl ester derivative in cutting-edge fields such as glycomimetics and molecular recognition studies [7] [13]. Recent investigations have focused on its potential role in understanding cellular communication mechanisms and its applications in diagnostic tool development [7] [9]. These ongoing academic pursuits demonstrate the enduring relevance of this compound in advancing scientific knowledge [13].

| Academic Application | Research Focus | Institutional Impact | Publications Period |

|---|---|---|---|

| Enzyme substrate studies | Sialylation mechanisms | Enhanced understanding of cell signaling | 1990s-present |

| Pharmaceutical intermediates | Drug and vaccine development | Therapeutic advancement | 2000s-present |

| Analytical standards | Method validation | Improved analytical protocols | 1980s-present |

| Educational tools | Carbohydrate chemistry instruction | Enhanced student learning | 1970s-present |

| Diagnostic applications | Disease detection assays | Medical diagnostic advancement | 2010s-present |